N-{[4-(1H-pyrazol-1-yl)phenyl]methylidene}hydroxylamine
Description
N-{[4-(1H-pyrazol-1-yl)phenyl]methylidene}hydroxylamine is a Schiff base derivative comprising a pyrazole-substituted phenyl group linked to a hydroxylamine moiety via a methylidene bridge. The compound’s structure (inferred from IUPAC nomenclature) features a conjugated system involving the pyrazole heterocycle, aromatic phenyl ring, and imine (-CH=N-OH) functional group. This conjugation may confer unique electronic properties, such as fluorescence or redox activity, though specific experimental data are unavailable in the provided evidence .
Properties
IUPAC Name |
(NE)-N-[(4-pyrazol-1-ylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-12-8-9-2-4-10(5-3-9)13-7-1-6-11-13/h1-8,14H/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBDXDPAXSDIBA-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde Precursor Synthesis
The aldehyde precursor, 4-(1H-pyrazol-1-yl)benzaldehyde, is synthesized through a Vilsmeier–Haack formylation reaction. This method involves treating 3-hydroxy-1H-pyrazole with a Vilsmeier reagent (a mixture of phosphoryl chloride and dimethylformamide).
Procedure :
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Protection of Hydroxy Group : The hydroxy group of 3-hydroxy-1H-pyrazole is protected as a benzyl ether to prevent unwanted side reactions.
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Formylation : The protected pyrazole is reacted with the Vilsmeier reagent at 70°C for 1 hour, yielding 3-benzyloxy-1H-pyrazole-4-carbaldehyde.
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Deprotection : The benzyl group is removed using trifluoroacetic acid (TFA), producing 3-hydroxy-1H-pyrazole-4-carbaldehyde.
Key Reaction Parameters :
Oxime Formation
The aldehyde intermediate is condensed with hydroxylamine hydrochloride to form the target oxime.
Procedure :
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Reaction Setup : 4-(1H-Pyrazol-1-yl)benzaldehyde (3 mmol) is dissolved in ethanol (10 mL).
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Base Addition : Sodium acetate (4.5 mmol) is added to buffer the reaction medium.
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Hydroxylamine Introduction : Hydroxylamine hydrochloride (3.6 mmol) is introduced, and the mixture is refluxed for 15 minutes.
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Workup : The solvent is evaporated, and the crude product is purified via flash chromatography (ethyl acetate/n-hexane, 1:6).
Key Reaction Parameters :
Optimization of Reaction Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency.
| Parameter | Options Tested | Optimal Choice | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol, Methanol | Ethanol | 82% → 89% |
| Base | NaOAc, K₂CO₃ | Sodium Acetate | 75% → 82% |
Ethanol outperforms methanol due to better solubility of intermediates, while sodium acetate provides milder basic conditions, minimizing side reactions.
Temperature and Time
| Condition | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | 60°C, 70°C, 80°C | 70°C | Maximizes rate |
| Reaction Time | 10 min, 15 min, 30 min | 15 min | Balances completion vs. degradation |
Prolonged heating beyond 15 minutes leads to oxime decomposition, reducing yields.
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing:
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Cost Efficiency : Replacing chromatographic purification with recrystallization (e.g., using ethanol/water mixtures).
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Reagent Recovery : Implementing distillation systems to recover DMF and phosphoryl chloride.
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Safety : Automated handling of corrosive reagents (POCl₃, TFA) and strict temperature control to prevent exothermic runaway reactions.
Characterization and Purification Techniques
Spectroscopic Confirmation
Purification Methods
| Method | Conditions | Purity Achieved |
|---|---|---|
| Flash Chromatography | Ethyl acetate/n-hexane | >98% |
| Recrystallization | Ethanol/water | 95% |
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1H-pyrazol-1-yl)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
N-{[4-(1H-pyrazol-1-yl)phenyl]methylidene}hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of N-{[4-(1H-pyrazol-1-yl)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
Key Observations:
Physicochemical Properties
- Solubility : The target compound’s hydroxylamine group may improve water solubility relative to purely aromatic analogs. In contrast, ’s compound, with a pyrrolidinylpropoxy chain, likely has enhanced lipid solubility for membrane penetration .
- Stability : Schiff bases like the target compound can hydrolyze under acidic conditions, whereas ’s SNAr-derived structure is more chemically stable .
Biological Activity
N-{[4-(1H-pyrazol-1-yl)phenyl]methylidene}hydroxylamine, with the chemical formula CHNO and CAS number 1019070-96-2, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its versatile reactivity and biological significance. The structural formula can be represented as follows:
Key Properties:
- Molecular Weight: 187.2 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
Antimicrobial Activity
Research indicates that compounds containing pyrazole moieties exhibit notable antimicrobial properties. A study highlighted the potential of pyrazole derivatives, including this compound, to inhibit various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented in several studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Study:
In a controlled experiment involving animal models, administration of the compound resulted in a significant reduction in paw edema, indicating its potential as an anti-inflammatory agent.
Anticancer Potential
Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. The compound has demonstrated the ability to induce apoptosis through the generation of reactive oxygen species (ROS), leading to cell death.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | ROS Generation |
| G361 (Melanoma) | 3.8 | Apoptosis Induction |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Production: The compound induces oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition: It inhibits key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest: Studies suggest that this compound can halt cell cycle progression in cancer cells, preventing proliferation.
Q & A
Q. What are the established synthetic routes for N-{[4-(1H-pyrazol-1-yl)phenyl]methylidene}hydroxylamine, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions between hydroxylamine derivatives and aldehydes/ketones. For example, analogous structures (e.g., N-[(pyrazin-2-yl)methylidene]hydroxylamine) are synthesized using Schiff base formation under mild acidic or basic conditions . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (room temperature to reflux), and stoichiometry to maximize yield. Catalytic methods, such as using zeolites or pyridine as a base, can enhance reaction efficiency, as demonstrated in related imine-forming reactions .
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for structure refinement. Key steps include:
- Growing high-quality crystals via slow evaporation in solvents like DMSO or ethanol.
- Collecting intensity data using a diffractometer (Mo/Kα radiation).
- Solving the phase problem via direct methods (SHELXS) and refining anisotropic displacement parameters .
For example, similar pyrazole-containing compounds exhibit planar geometries with bond lengths consistent with conjugated π-systems, verified by comparing experimental and theoretical bond angles .
Q. What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assign peaks based on substituent effects. The pyrazole ring protons typically resonate at δ 7.5–8.5 ppm, while the methylidene group appears as a singlet near δ 8.0–8.5 ppm .
- FT-IR : Confirm the C=N stretch (1630–1680 cm⁻¹) and hydroxylamine O-H/N-H vibrations (3200–3400 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 186.22 for C₁₁H₁₀N₂O) .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the methylidene group’s electron-deficient nature facilitates nucleophilic attacks, as shown in analogous Schiff bases . Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) assess conformational stability and solute-solvent interactions, critical for drug design .
Q. How should researchers address contradictions in hydrogen-bonding patterns observed in crystallographic vs. solution-phase studies?
Intermolecular hydrogen bonds (e.g., N-H···O or C-H···π) in crystals may differ from intramolecular interactions in solution. Graph-set analysis (as per Etter’s formalism) categorizes H-bond motifs (e.g., R₂²(8) rings). Discrepancies arise due to solvent polarity or packing forces. For example, solution-phase NMR may show dynamic H-bonding, while SCXRD reveals static networks .
Q. What strategies are effective for evaluating biological activity (e.g., antiproliferative effects) of this compound?
- In vitro assays : Use MTT/XTT on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with control compounds (e.g., doxorubicin) .
- Molecular docking : Target receptors like tyrosine kinases or DNA topoisomerases. The pyrazole moiety often binds to ATP pockets via π-π stacking .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity. Hydroxylamine derivatives may require masking (e.g., prodrugs) to reduce oxidative stress risks .
Q. How can researchers resolve discrepancies in chromatographic purity assessments?
- HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA). Compare retention times with standards.
- Impurity profiling : LC-MS/MS identifies byproducts (e.g., oxidation of the hydroxylamine group to nitroso derivatives) .
- TLC validation : Silica gel plates (CH₂Cl₂:MeOH = 9:1) with UV visualization at 254 nm .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the imine bond .
- Crystallography : Use cryoprotectants (e.g., glycerol) to prevent crystal decay during data collection .
- Data interpretation : Cross-validate computational results with experimental spectroscopic/SCXRD data to minimize overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
